Pyridostatin TFA
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Overview
Description
Pyridostatin Trifluoroacetate is a chemical compound known for its ability to stabilize G-quadruplex structures in nucleic acids. These structures are formed by guanine-rich sequences in DNA and RNA, and their stabilization has significant implications in cancer research and therapy . Pyridostatin Trifluoroacetate has been shown to induce telomere dysfunction and inhibit the growth of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridostatin Trifluoroacetate involves the coupling of pyridine-based building blocks with quinoline-based building blocks. The reaction typically requires one mole equivalent of pyridine-based compounds and two mole equivalents of quinoline-based compounds . The reaction conditions often involve the use of trifluoroacetic acid in dichloromethane for deprotection steps .
Industrial Production Methods: Industrial production methods for Pyridostatin Trifluoroacetate are not widely documented.
Chemical Reactions Analysis
Types of Reactions: Pyridostatin Trifluoroacetate primarily undergoes reactions that involve the stabilization of G-quadruplex structures. These reactions are crucial for its role in inhibiting the growth of cancer cells .
Common Reagents and Conditions: The stabilization of G-quadruplex structures by Pyridostatin Trifluoroacetate typically involves the use of cell-free assays with specific binding conditions .
Major Products Formed: The major products formed from the reactions involving Pyridostatin Trifluoroacetate are stabilized G-quadruplex structures, which can lead to telomere dysfunction and growth inhibition in cancer cells .
Scientific Research Applications
Pyridostatin Trifluoroacetate has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Cancer Research: It is used to study the stabilization of G-quadruplex structures in cancer cells, leading to telomere dysfunction and growth inhibition
Gene Regulation: The compound is used to investigate the regulation of genes that contain G-quadruplex sequences.
Drug Development: Pyridostatin Trifluoroacetate is explored as a potential therapeutic agent for targeting cancer cells by inducing DNA damage and telomere dysfunction.
Mechanism of Action
Pyridostatin Trifluoroacetate exerts its effects by stabilizing G-quadruplex structures in nucleic acids. These structures are formed by guanine-rich sequences and are stabilized through Hoogsteen hydrogen bonding and π–π interactions . The stabilization of G-quadruplex structures leads to telomere dysfunction, which inhibits the growth of cancer cells by inducing DNA damage and senescence .
Comparison with Similar Compounds
Quinoline-based G-quadruplex Stabilizers: Compounds such as BRACO-19 and RHPS4 are also known for their ability to stabilize G-quadruplex structures.
Telomestatin: Another compound that targets G-quadruplex structures and induces telomere dysfunction.
Uniqueness: Pyridostatin Trifluoroacetate is unique in its high selectivity for G-quadruplex structures over double-stranded DNA . This selectivity makes it a valuable tool for studying the biological functions of G-quadruplex structures and their potential as therapeutic targets in cancer research .
Properties
Molecular Formula |
C37H35F9N8O11 |
---|---|
Molecular Weight |
938.7 g/mol |
IUPAC Name |
4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C31H32N8O5.3C2HF3O2/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29;3*3-2(4,5)1(6)7/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41);3*(H,6,7) |
InChI Key |
CYYZQGUDHAKBIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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